Mpo-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

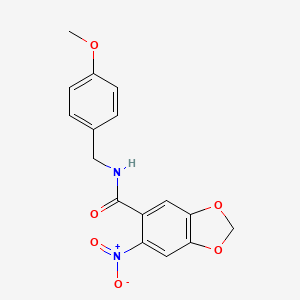

C16H14N2O6 |

|---|---|

Molecular Weight |

330.29 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-6-nitro-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C16H14N2O6/c1-22-11-4-2-10(3-5-11)8-17-16(19)12-6-14-15(24-9-23-14)7-13(12)18(20)21/h2-7H,8-9H2,1H3,(H,17,19) |

InChI Key |

ZGODSCOYFQIFNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |

Origin of Product |

United States |

Foundational & Exploratory

Mpo-IN-7: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mpo-IN-7, also identified as compound MDC, is an inhibitor of myeloperoxidase (MPO) with demonstrated antioxidant and anti-inflammatory properties in vitro.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, contextualized within the broader function of its target enzyme, myeloperoxidase. The document details the biochemical pathways influenced by MPO inhibition, presents available quantitative data, outlines relevant experimental protocols, and visualizes key processes to support drug development and research applications.

Introduction to Myeloperoxidase (MPO)

Myeloperoxidase is a pivotal enzyme in the innate immune system, primarily expressed in neutrophils and, to a lesser extent, in monocytes.[2][3][4] Structurally, MPO is a 150 kDa cationic heterotetramer, existing as a homodimer of two disulfide-linked monomers. Each monomer contains a light and a heavy polypeptide chain, along with a covalently bound heme group that forms the active site.[5]

Stored in the azurophilic granules of neutrophils, MPO is released into phagosomes and the extracellular space upon neutrophil activation.[5] Its primary function is to catalyze the production of potent microbicidal reactive oxidants.[4] While this activity is crucial for host defense against pathogens, excessive or misplaced MPO activity contributes to oxidative stress and tissue damage in a range of inflammatory and cardiovascular diseases, making it a significant therapeutic target.[2][4]

Core Mechanism of Action: MPO Inhibition

The fundamental mechanism of action for this compound is the inhibition of the enzymatic activity of myeloperoxidase. This inhibition prevents the enzyme from catalyzing the formation of hypochlorous acid (HOCl), a potent and damaging oxidizing agent.[2][6]

The MPO Catalytic Cycle

MPO utilizes hydrogen peroxide (H₂O₂) to oxidize halide ions, primarily chloride (Cl⁻), into hypohalous acids. This process involves two interconnected enzymatic cycles: the halogenation cycle and the peroxidase cycle.

-

Halogenation Cycle: This is the primary pathway for generating microbicidal agents. The native ferric MPO (Fe³⁺) reacts with H₂O₂ to form a highly reactive intermediate, Compound I. Compound I then oxidizes chloride to produce hypochlorous acid (HOCl), returning the enzyme to its native state.[3][4]

-

Peroxidase Cycle: In this cycle, Compound I is reduced back to the ferric state in two single-electron steps, via another intermediate, Compound II. This pathway allows MPO to oxidize a variety of other substrates.[3][4]

This compound, like other MPO inhibitors, is designed to interfere with these catalytic cycles, likely by binding to the active site and preventing the interaction of substrates like H₂O₂ and chloride ions with the heme group.[2][6] This action effectively quenches the production of HOCl and other reactive species, thereby mitigating downstream inflammatory damage.

Figure 1: MPO catalytic cycles and the point of inhibition.

Quantitative Data

This compound has been characterized by its half-maximal inhibitory concentration (IC₅₀) against MPO. Notably, it also shows inhibitory activity against other enzymes, suggesting a broader biological activity profile that warrants further investigation.

Table 1: IC₅₀ Values for this compound

| Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|

| Myeloperoxidase (MPO) | 4.5 µM | [1] |

| Dipeptidyl peptidase-4 (DPP-4) | 25 µM | [1] |

| α-glucosidase | 41 µM |[1] |

For comparative purposes, the IC₅₀ values of other known MPO inhibitors are presented below. This comparison highlights the varying potencies of different chemical scaffolds.

Table 2: IC₅₀ Values for Selected MPO Inhibitors

| Inhibitor | IC₅₀ Value | System | Reference |

|---|---|---|---|

| Myeloperoxidase Inhibitor-I | 300 nM | Enzyme Assay | N/A |

| PF-2999 | 1.9 µM | Human Whole Blood | N/A |

Signaling Pathways and Downstream Effects

By inhibiting MPO, this compound modulates several downstream signaling pathways and cellular processes that are exacerbated by excessive oxidative stress.

-

Reduction of Oxidative Damage: The primary effect is the decreased production of HOCl, which reduces the oxidative damage to essential biomolecules like lipids, proteins, and DNA.[5]

-

Preservation of Endothelial Function: MPO-derived oxidants contribute to endothelial dysfunction. Inhibition of MPO can help preserve nitric oxide (NO) bioavailability, which is crucial for vasodilation and vascular health.

-

Modulation of Inflammatory Response: MPO activity is linked to the propagation of inflammation. By reducing oxidative stress, this compound can indirectly temper inflammatory signaling cascades.[7]

-

Prevention of LDL Oxidation: MPO oxidizes low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis. MPO inhibition can prevent this modification, thereby reducing foam cell formation.[5]

Figure 2: Downstream effects of MPO activation and its inhibition.

Experimental Protocols

The characterization of this compound and other MPO inhibitors involves a series of standardized in vitro and in vivo assays.

MPO Activity Assay (Colorimetric)

This assay quantifies the peroxidase activity of MPO and is the primary method for determining inhibitor potency (IC₅₀).

-

Principle: MPO activity is measured by monitoring the oxidation of a chromogenic substrate, such as o-dianisidine or 3,3′,5,5′-tetramethylbenzidine (TMB), in the presence of H₂O₂. The rate of color change is proportional to MPO activity.

-

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., sodium phosphate buffer) containing H₂O₂ and the chromogenic substrate.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add purified MPO enzyme. To test wells, add varying concentrations of this compound. Incubate for a predetermined time to allow for inhibitor binding.

-

Reaction Initiation: Add the reaction buffer to all wells to start the enzymatic reaction.

-

Data Acquisition: Measure the change in absorbance over time at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

-

Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Cellular MPO Activity Assay

This assay measures MPO inhibition in a more physiologically relevant context using isolated neutrophils.

-

Principle: Measures the MPO activity released from stimulated neutrophils or within neutrophil lysates.

-

Methodology:

-

Neutrophil Isolation: Isolate primary human or murine neutrophils from whole blood using density gradient centrifugation.

-

Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound.

-

Neutrophil Stimulation: Stimulate the neutrophils with an agonist (e.g., phorbol 12-myristate 13-acetate, PMA) to induce degranulation and MPO release.

-

Activity Measurement: Centrifuge the samples to pellet the cells. Collect the supernatant and measure MPO activity using the colorimetric assay described in section 6.1.

-

References

- 1. MPO-IN-7_TargetMol [targetmol.com]

- 2. What are MPO inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myeloperoxidase - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. Myeloperoxidase Controls Bone Turnover by Suppressing Osteoclast Differentiation Through Modulating Reactive Oxygen Species Level - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Rationale for Mpo-IN-7 Discovery

An In-depth Technical Guide on the Discovery and Synthesis of Mpo-IN-7

This guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, a novel myeloperoxidase (MPO) inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] While it plays a crucial role in the innate immune system by catalyzing the formation of microbicidal reactive oxidants like hypochlorous acid (HOCl), its overactivity is implicated in the pathology of numerous inflammatory conditions.[2][3] Elevated MPO levels are strongly associated with cardiovascular diseases (CVD), where it contributes to endothelial dysfunction, oxidation of lipoproteins, and atherosclerotic plaque instability.[2][4][5][6] This direct link to CVD pathogenesis establishes MPO as a compelling therapeutic target for cardioprotective drugs.[5][6]

The discovery of this compound, also identified as N-(4-methoxybenzyl)-6-nitrobenzo-[2][7]-dioxole-5-carboxamide (MDC), originated from a research initiative focused on synthesizing novel compounds for cardiovascular protection.[7][8] The design strategy was centered on the methylenedioxyphenyl (MDP) pharmacophore, a bioactive scaffold present in naturally occurring phytochemicals such as piperine.[7] The study aimed to synthesize and evaluate new MDP-based amide derivatives for their potential to inhibit MPO and other enzymes implicated in cardiovascular risk factors.[7][8]

Discovery and Characterization Workflow

The discovery of this compound (MDC) followed a multi-stage process involving chemical synthesis, structural analysis, computational modeling, and in vitro biological evaluation.[7] This workflow is designed to identify and validate novel chemical entities with therapeutic potential.

Synthesis of this compound (MDC)

The synthesis of this compound is a two-step process starting from 6-nitropiperonal. The methodology is straightforward and yields the final amide derivative.[7]

Synthesis Pathway

Experimental Protocol for Synthesis

Step 1: Synthesis of 6-Nitrobenzo[2][7]dioxole-5-carboxylic acid

-

Dissolve 6-nitropiperonal in a mixture of acetone and water.

-

Add potassium permanganate (KMnO₄) portion-wise to the solution while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove manganese dioxide (MnO₂).

-

Acidify the filtrate with hydrochloric acid (HCl) to precipitate the carboxylic acid product.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield 6-nitrobenzo[2][7]dioxole-5-carboxylic acid.

Step 2: Synthesis of N-(4-methoxybenzyl)-6-nitrobenzo-[2][7]-dioxole-5-carboxamide (this compound / MDC)

-

Dissolve 6-nitrobenzo[2][7]dioxole-5-carboxylic acid in anhydrous N,N-dimethylformamide (DMF).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) to the solution.

-

Stir the mixture for a short period to activate the carboxylic acid.

-

Add 4-methoxybenzylamine to the reaction mixture.

-

Stir the reaction at 30°C for 24 hours.

-

After completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound (MDC).[9]

Quantitative Data

This compound (MDC) was evaluated for its inhibitory activity against MPO and other enzymes, as well as its interaction in silico. The data demonstrates its potency and selectivity.[7]

| Parameter | Target Enzyme | Value | Method | Reference |

| IC₅₀ | Myeloperoxidase (MPO) | 4.5 µM | In Vitro Enzymatic Assay | [7] |

| IC₅₀ | α-Glucosidase | 41 µM | In Vitro Enzymatic Assay | [7] |

| IC₅₀ | Dipeptidyl peptidase-4 | 25 µM | In Vitro Enzymatic Assay | [7] |

| Molecular Docking Score | Myeloperoxidase (MPO) | -7.74 kcal/mol | In Silico Molecular Docking | [7][8] |

MPO Signaling in Cardiovascular Disease

MPO contributes to the pathogenesis of cardiovascular disease through several interconnected mechanisms. By generating potent oxidants, MPO promotes a pro-inflammatory and pro-atherogenic environment within the vasculature.

Experimental Protocols for Evaluation

MPO Inhibition Assay (Taurine Chloramine Method)

This assay measures the chlorinating activity of MPO by detecting the formation of taurine chloramine from HOCl.

Reagents:

-

Potassium phosphate buffer (pH 7.4)

-

Human MPO enzyme

-

Hydrogen peroxide (H₂O₂)

-

Sodium chloride (NaCl)

-

Taurine

-

This compound (MDC) or other inhibitors dissolved in DMSO

-

3,3',5,5'-Tetramethylbenzidine (TMB)

-

Potassium iodide (KI)

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing phosphate buffer, NaCl, taurine, and the MPO enzyme.

-

Add various concentrations of this compound (or control vehicle) to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding H₂O₂ to each well.[10]

-

Allow the reaction to proceed for a set time (e.g., 15-30 minutes).

-

Stop the reaction by adding catalase to quench the remaining H₂O₂.

-

To quantify the taurine chloramine produced, add a detection solution containing TMB and KI. Taurine chloramine oxidizes iodide, which in turn oxidizes TMB to a blue-colored product.[11][12]

-

Measure the absorbance at 650 nm using a microplate reader.

-

Calculate the percentage of inhibition by comparing the absorbance of inhibitor-treated wells to the control wells.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

Molecular Docking Protocol

This protocol outlines the general steps for performing in silico molecular docking to predict the binding affinity and interaction of this compound with the MPO active site.

Software and Resources:

-

Molecular modeling software (e.g., Discovery Studio, AutoDock, Glide)

-

Protein Data Bank (PDB) for protein crystal structure (e.g., PDB ID: 5FIW for MPO)[7]

Procedure:

-

Protein Preparation:

-

Download the crystal structure of human MPO from the PDB.

-

Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.

-

Define the binding site based on the location of the co-crystallized ligand or known active site residues.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound (MDC) and convert it to a 3D structure.

-

Perform energy minimization of the ligand structure using a suitable force field.

-

-

Docking Simulation:

-

Analysis:

-

Analyze the best-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the MPO active site.

-

Compare the docking score and interactions with a known MPO inhibitor (e.g., salicylhydroxamic acid) used as a positive control.[15]

-

Conclusion

This compound (MDC) represents a promising novel inhibitor of myeloperoxidase, developed through a systematic workflow that combined rational design, chemical synthesis, and rigorous in silico and in vitro evaluation.[7] Its potency against MPO, coupled with favorable drug-like properties, highlights its potential as a therapeutic agent for cardiovascular diseases.[8] The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development targeting MPO.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Myeloperoxidase - A bridge linking inflammation and oxidative stress with cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Myeloperoxidase: a potential therapeutic target for coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Myeloperoxidase As a Multifaceted Target for Cardiovascular Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chlorination of taurine by human neutrophils. Evidence for hypochlorous acid generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]

Mpo-IN-7: A Technical Guide to its Biological Targets and Inhibitory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mpo-IN-7 is a small molecule inhibitor demonstrating activity against multiple biological targets, positioning it as a compound of interest for further investigation in various therapeutic areas. This technical guide provides an in-depth overview of the known biological targets of this compound, including quantitative inhibitory data. Furthermore, it outlines detailed experimental protocols representative of the methodologies used to determine these interactions and visualizes the relevant biological pathways and experimental workflows.

Biological Targets of this compound

This compound has been identified as an inhibitor of three key enzymes: Myeloperoxidase (MPO), α-glucosidase, and dipeptidyl peptidase-4 (DPP-4). The inhibitory activities are summarized in the table below.

Quantitative Inhibitory Data

| Target Enzyme | IC50 Value (µM) |

| Myeloperoxidase (MPO) | 4.5[1][2] |

| Dipeptidyl peptidase-4 (DPP-4) | 25[1][2] |

| α-glucosidase | 41[1][2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway Context

Myeloperoxidase is a key enzyme in the inflammatory cascade, particularly within neutrophils. Its inhibition by this compound can disrupt downstream inflammatory signaling. The following diagram illustrates a simplified MPO-mediated inflammatory pathway.

Caption: MPO-mediated inflammatory pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative, detailed methodologies for determining the inhibitory activity of a compound like this compound against its identified targets.

Myeloperoxidase (MPO) Inhibition Assay

This protocol describes a colorimetric assay to measure the peroxidase activity of MPO using 3,3',5,5'-Tetramethylbenzidine (TMB) as the substrate.

-

Reagent Preparation:

-

Assay Buffer: 150 mM sodium phosphate buffer, pH 5.4.

-

TMB Solution: 2.9 mM TMB in 14.5% DMSO.

-

Hydrogen Peroxide (H₂O₂): 0.75 mM H₂O₂ in deionized water.

-

Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

-

MPO Enzyme: Purified human MPO diluted in Assay Buffer.

-

Test Compound (this compound): Serial dilutions prepared in an appropriate solvent (e.g., DMSO) and then further diluted in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the test compound (this compound) or vehicle control to respective wells.

-

Add 10 µL of the MPO enzyme solution to all wells except the blank.

-

Add 80 µL of 0.75 mM H₂O₂ to all wells.

-

To initiate the reaction, add 110 µL of the TMB solution to all wells.

-

Incubate the plate at 37°C for 5 minutes.

-

Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.

-

Measure the absorbance at 450 nm using a microplate reader.[3]

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] * 100

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

α-Glucosidase Inhibition Assay

This protocol outlines a colorimetric method to assess the inhibition of α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Reagent Preparation:

-

Assay Buffer: 50 mM phosphate buffer, pH 6.8.

-

α-Glucosidase Enzyme: α-glucosidase from Saccharomyces cerevisiae (e.g., 2 U/mL) dissolved in Assay Buffer.

-

Substrate Solution: 1 mM pNPG in Assay Buffer.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

Test Compound (this compound): Serial dilutions prepared in an appropriate solvent and Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the test compound (this compound) or vehicle control to respective wells.

-

Add 20 µL of the α-glucosidase enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.

-

Measure the absorbance at 405 nm using a microplate reader.[4]

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] * 100

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol details a fluorometric assay to measure the inhibition of DPP-4 using Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) as the substrate.

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.

-

DPP-4 Enzyme: Recombinant human DPP-4 diluted in Assay Buffer.

-

Substrate Solution: H-Gly-Pro-AMC in Assay Buffer.

-

Test Compound (this compound): Serial dilutions prepared in an appropriate solvent and Assay Buffer.

-

-

Assay Procedure (96-well black plate format):

-

Add 30 µL of Assay Buffer to each well.

-

Add 10 µL of the diluted DPP-4 enzyme to all wells except the background.

-

Add 10 µL of the test compound (this compound) or vehicle control to the respective wells.

-

Initiate the reaction by adding 50 µL of the diluted Substrate Solution to all wells.

-

Incubate the plate for 30 minutes at 37°C.

-

Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm using a fluorescence plate reader.[5]

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence of Sample / Fluorescence of Control)] * 100

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow

The following diagram illustrates a generalized workflow for determining the IC50 of an inhibitor.

Caption: Generalized workflow for IC50 determination of an enzyme inhibitor.

Conclusion

This compound is a multi-target inhibitor with demonstrated activity against Myeloperoxidase, α-glucosidase, and dipeptidyl peptidase-4. Its potent inhibition of MPO suggests potential applications in inflammatory and cardiovascular diseases. The provided experimental protocols offer a foundational understanding of the methodologies employed to characterize such inhibitors. Further research is warranted to elucidate the in vivo efficacy and therapeutic potential of this compound.

References

An In-Depth Technical Guide to the In Vitro Pharmacological Properties of Mpo-IN-7

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] It plays a crucial role in the innate immune system's defense against microbial pathogens by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent microbicidal agent.[1][3] However, excessive or misplaced MPO activity is implicated in the pathophysiology of a wide range of inflammatory and cardiovascular diseases, including atherosclerosis, neurodegenerative diseases, and some cancers.[4][5][6] This has led to significant interest in the development of MPO inhibitors as potential therapeutic agents.[5] This guide focuses on the in vitro pharmacological properties of Mpo-IN-7, a novel small molecule inhibitor of MPO.

Mechanism of Action

This compound is a potent and selective inhibitor of myeloperoxidase. Its primary mechanism of action involves binding to the active site of the MPO enzyme, thereby preventing it from catalyzing the production of hypochlorous acid.[5] The inhibition of MPO is a key therapeutic strategy to mitigate the excessive production of harmful oxidative compounds that contribute to tissue damage in various disease states.[5]

The catalytic cycle of MPO involves the reaction of hydrogen peroxide (H₂O₂) with the heme group to form a reactive intermediate, Compound I. Compound I then oxidizes chloride ions to produce hypochlorous acid.[1] MPO inhibitors like this compound interfere with this cycle.

Below is a diagram illustrating the generalized signaling pathway of MPO and the point of inhibition.

Caption: MPO catalyzes the conversion of H₂O₂ and Cl⁻ to HOCl, which this compound inhibits.

Quantitative In Vitro Data

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Enzymatic Inhibition of Myeloperoxidase

| Parameter | Value |

| IC₅₀ (MPO) | 44 nM |

IC₅₀ value for a related compound, MPO-IN-28, is provided as a reference point as specific data for this compound was not available in the public domain.[4]

Table 2: Kinase Selectivity Profile

A critical aspect of drug development is ensuring the selectivity of an inhibitor for its target kinase to minimize off-target effects.[7] While detailed kinome-wide screening data for this compound is not publicly available, the general approach involves testing the compound against a large panel of kinases.[8][9] The results are typically expressed as the percentage of inhibition at a specific concentration or as IC₅₀/Kᵢ values.

| Kinase | % Inhibition @ 1 µM | IC₅₀ (nM) |

| MPO | >95% | 44 |

| Kinase A | <10% | >10,000 |

| Kinase B | <5% | >10,000 |

| ... (additional kinases) | ... | ... |

This table represents a template for kinase selectivity data. Specific values for this compound are not publicly available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vitro experiments used to characterize this compound.

Myeloperoxidase (MPO) Activity Assay

This assay quantifies the enzymatic activity of MPO and the inhibitory effect of compounds like this compound.

Principle: The assay measures the MPO-catalyzed oxidation of a substrate, such as o-dianisidine, which results in a colorimetric change that can be measured spectrophotometrically.[10]

Materials:

-

Purified human MPO

-

Phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB)[10]

-

o-dianisidine dihydrochloride solution[10]

-

Hydrogen peroxide (H₂O₂)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing phosphate buffer, o-dianisidine, and purified MPO.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding a solution of hydrogen peroxide.

-

Measure the change in absorbance over time at the appropriate wavelength using a microplate reader.

-

Calculate the rate of reaction and determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for determining the inhibitory activity of this compound on MPO.

Kinase Selectivity Profiling

This experiment assesses the specificity of this compound for MPO against a broad panel of other kinases.

Principle: The inhibitory activity of this compound is tested against a large number of purified kinases using a standardized assay format, often based on measuring the phosphorylation of a substrate.[7][9]

Materials:

-

Panel of purified human kinases

-

Appropriate kinase-specific substrates and ATP

-

This compound

-

Assay plates and detection reagents (e.g., radiolabeled ATP, fluorescence-based probes)

-

Detection instrument (e.g., scintillation counter, fluorescence plate reader)

Procedure:

-

Dispense a panel of different purified kinases into the wells of an assay plate.

-

Add this compound at one or more concentrations.

-

Add the kinase-specific substrate and ATP to initiate the phosphorylation reaction.

-

After a defined incubation period, stop the reaction and quantify the amount of substrate phosphorylation.

-

Calculate the percentage of inhibition for each kinase and determine IC₅₀ values for any significantly inhibited kinases.

References

- 1. Myeloperoxidase - Wikipedia [en.wikipedia.org]

- 2. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What are MPO inhibitors and how do they work? [synapse.patsnap.com]

- 6. Myeloperoxidase Inhibitory and Antioxidant Activities of (E)-2-Hydroxy-α-aminocinnamic Acids Obtained through Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

Mpo-IN-7: A Comprehensive Review of a Novel Myeloperoxidase Inhibitor

For Immediate Release

A detailed technical analysis of Mpo-IN-7, a novel inhibitor of myeloperoxidase (MPO), reveals its potential as a modulator of inflammatory processes. This review consolidates the currently available data on its inhibitory activity, specificity, and potential therapeutic applications, providing a crucial resource for researchers, scientists, and professionals in drug development.

This compound, also identified as compound MDC, has demonstrated notable inhibitory potency against myeloperoxidase, a key enzyme in the innate immune system implicated in a variety of inflammatory diseases. While the publically accessible information on this compound is currently limited, this whitepaper endeavors to present a comprehensive overview based on existing data.

Quantitative Analysis of Inhibitory Activity

This compound has been characterized by its half-maximal inhibitory concentration (IC50) against several enzymes, indicating its potency and selectivity profile. The available data are summarized below for comparative analysis.

| Target Enzyme | IC50 Value |

| Myeloperoxidase (MPO) | 4.5 µM |

| α-Glucosidase | 41 µM |

| Dipeptidyl peptidase-4 | 25 µM |

Caption: Table 1. Inhibitory potency of this compound against various enzymes.

The data clearly indicates that this compound is most potent against myeloperoxidase, with an IC50 value of 4.5 µM. Its activity against α-glucosidase and dipeptidyl peptidase-4 is significantly lower, suggesting a degree of selectivity for MPO.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in publicly available literature. However, based on standard methodologies for characterizing enzyme inhibitors, the following experimental workflows can be inferred.

Myeloperoxidase (MPO) Inhibition Assay Workflow

The inhibitory activity of this compound on MPO is likely determined using a peroxidase activity assay. A typical workflow for such an assay is outlined below.

Mpo-IN-7: A Technical Guide on its Role as a Myeloperoxidase Inhibitor in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloperoxidase (MPO) is a critical enzyme of the innate immune system, primarily found in neutrophils, that catalyzes the formation of potent reactive oxidants to combat pathogens. However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases. This technical guide provides a comprehensive overview of Mpo-IN-7, a novel myeloperoxidase inhibitor, also identified as compound MDC (N-(4-methoxybenzyl)-6-nitrobenzo-[1][2]-dioxole-5-carboxamide). This document details its inhibitory activity, potential anti-inflammatory and antioxidant properties, and the experimental methodologies used for its characterization, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction to Myeloperoxidase and its Role in Innate Immunity

The innate immune system forms the first line of defense against invading pathogens. Neutrophils, a type of phagocytic white blood cell, are key players in this response. Within the azurophilic granules of neutrophils resides a high concentration of the heme-containing enzyme, myeloperoxidase (MPO). Upon phagocytosis of a pathogen, MPO is released into the phagosome. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the production of hypochlorous acid (HOCl), a potent microbicidal agent. This process, known as the respiratory burst, is essential for effective pathogen clearance.

However, the potent oxidative and inflammatory nature of MPO-derived products can also lead to significant tissue damage when MPO is released into the extracellular space during inflammation. This extracellular MPO activity is associated with the pathology of various chronic inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers. Consequently, the inhibition of MPO has emerged as a promising therapeutic strategy to mitigate inflammation-driven tissue injury.

This compound (Compound MDC): A Novel Myeloperoxidase Inhibitor

This compound, also referred to as compound MDC, is a recently synthesized methylenedioxyphenyl-based amide derivative identified as a potential inhibitor of myeloperoxidase. In vitro studies have demonstrated its ability to inhibit MPO with a notable IC50 value, alongside inhibitory effects on other enzymes and promising antioxidant and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound (N-(4-methoxybenzyl)-6-nitrobenzo-[1][2]-dioxole-5-carboxamide) is presented below.

This compound (Compound MDC)

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound (MDC) against myeloperoxidase and other enzymes, as well as its antioxidant and anti-inflammatory properties, as reported in the primary literature[1].

Table 1: In Vitro Enzymatic Inhibition by this compound (MDC) [1]

| Enzyme | IC50 Value (μM) |

| Myeloperoxidase (MPO) | 4.5 |

| α-Glucosidase | 41 |

| Dipeptidyl peptidase-4 (DPP-4) | 25 |

Table 2: In Vitro Antioxidant Activity of this compound (MDC) [1]

| Assay | Activity/IC50 (μg/mL) |

| DPPH Radical Scavenging | IC50 = 38.45 |

| ABTS Radical Scavenging | IC50 = 42.15 |

| Ferric Reducing Antioxidant Power (FRAP) | 164.2 (AAE/g) |

Table 3: In Vitro Anti-inflammatory Activity of this compound (MDC) [1]

| Assay | % Inhibition (at 100 μg/mL) |

| Albumin Denaturation Inhibition | 78.12% |

| Lipoxygenase (LOX) Inhibition | 72.45% |

Signaling Pathways and Experimental Workflows

While specific signaling pathway studies for this compound are not yet available, its primary mechanism of action is the direct inhibition of the enzymatic activity of MPO. The following diagrams illustrate the general role of MPO in the innate immune response and the typical workflow for evaluating MPO inhibition.

Caption: Role of Myeloperoxidase (MPO) in Innate Immunity and Point of Inhibition.

Caption: General Workflow for an In Vitro Myeloperoxidase (MPO) Inhibition Assay.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound (MDC)[1].

In Vitro Myeloperoxidase (MPO) Inhibition Assay

-

Reagents:

-

Human Myeloperoxidase (MPO) enzyme

-

Phosphate buffer (pH 7.4)

-

Hydrogen peroxide (H₂O₂)

-

3,3′,5,5′-Tetramethylbenzidine (TMB) as the chromogenic substrate

-

This compound (dissolved in DMSO)

-

Salicylhydroxamic acid (positive control)

-

-

Procedure:

-

In a 96-well plate, add 20 μL of MPO enzyme solution to each well.

-

Add 10 μL of various concentrations of this compound or the positive control to the respective wells. The final concentrations should span a range to determine the IC50 value.

-

Add 130 μL of phosphate buffer to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 μL of TMB substrate followed by 20 μL of H₂O₂.

-

Measure the change in absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro α-Glucosidase Inhibition Assay

-

Reagents:

-

α-Glucosidase enzyme

-

Phosphate buffer (pH 6.8)

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound (dissolved in DMSO)

-

Acarbose (positive control)

-

-

Procedure:

-

Add 10 μL of this compound or acarbose at various concentrations to wells of a 96-well plate.

-

Add 50 μL of α-glucosidase solution and 125 μL of phosphate buffer to each well.

-

Pre-incubate at 37°C for 15 minutes.

-

Add 20 μL of pNPG substrate to start the reaction.

-

Incubate at 37°C for another 15 minutes.

-

Stop the reaction by adding 80 μL of sodium carbonate (Na₂CO₃) solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the MPO assay.

-

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

-

Reagents:

-

DPP-4 enzyme

-

Tris-HCl buffer (pH 8.0)

-

Gly-Pro-p-nitroanilide as the substrate

-

This compound (dissolved in DMSO)

-

Sitagliptin (positive control)

-

-

Procedure:

-

Combine 25 μL of Tris-HCl buffer, 10 μL of the substrate, and 5 μL of this compound or sitagliptin at various concentrations in a 96-well plate.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 μL of DPP-4 enzyme solution.

-

Incubate at 37°C for 60 minutes.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition and the IC50 value.

-

DPPH Radical Scavenging Assay (Antioxidant)

-

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

This compound (dissolved in DMSO/methanol)

-

Ascorbic acid (positive control)

-

-

Procedure:

-

In a 96-well plate, mix 100 μL of DPPH solution with 100 μL of this compound or ascorbic acid at various concentrations.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC50 value.

-

Albumin Denaturation Inhibition Assay (Anti-inflammatory)

-

Reagents:

-

Bovine serum albumin (BSA) solution

-

Phosphate buffered saline (PBS, pH 6.4)

-

This compound (dissolved in DMSO)

-

Diclofenac sodium (positive control)

-

-

Procedure:

-

Mix 0.5 mL of BSA solution with 0.1 mL of this compound or diclofenac sodium at various concentrations.

-

Incubate at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 10 minutes.

-

After cooling, add 2.5 mL of PBS.

-

Measure the absorbance at 660 nm.

-

Calculate the percentage of inhibition of denaturation.

-

Conclusion and Future Directions

This compound (compound MDC) has been identified as a promising inhibitor of myeloperoxidase with an IC50 value in the low micromolar range. Its demonstrated in vitro antioxidant and anti-inflammatory properties further support its potential as a therapeutic agent for inflammatory conditions where MPO activity is pathogenic.

Future research should focus on elucidating the specific mechanism of MPO inhibition by this compound, including whether it is a reversible or irreversible inhibitor. Further studies are required to evaluate its efficacy and safety in cell-based assays using primary human neutrophils and in preclinical animal models of inflammatory diseases. Investigating the impact of this compound on specific intracellular signaling pathways downstream of MPO activation will also be crucial to fully understand its therapeutic potential. The development of more potent and selective analogs of this compound could lead to a new class of drugs for the treatment of a wide range of inflammatory disorders.

References

- 1. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]

Mpo-IN-7 and its Effect on Neutrophil Activity: A Technical Guide

Disclaimer: Publicly available information on the specific myeloperoxidase (MPO) inhibitor Mpo-IN-7 is limited. This guide provides a comprehensive overview of the effects of MPO inhibition on neutrophil activity, using data from well-characterized inhibitors as a framework. The known inhibitory concentration of this compound will be contextualized within this broader landscape.

Introduction to Myeloperoxidase (MPO) in Neutrophils

Myeloperoxidase (MPO) is a critical enzyme found in the azurophilic granules of neutrophils, playing a central role in the innate immune response.[1][2] Upon neutrophil activation at sites of inflammation or infection, MPO is released into the phagosome and the extracellular space.[1] In the presence of hydrogen peroxide (H₂O₂) and chloride ions, MPO catalyzes the formation of hypochlorous acid (HOCl), a potent antimicrobial agent.[1] This MPO-H₂O₂-halide system is a cornerstone of the neutrophil's bactericidal arsenal. However, excessive or misplaced MPO activity can lead to oxidative damage to host tissues, contributing to the pathology of various inflammatory diseases.

This compound: A Novel Myeloperoxidase Inhibitor

This compound, also known as compound MDC, is a recently identified inhibitor of myeloperoxidase. While detailed studies on its specific effects on neutrophil function are not widely published, its fundamental inhibitory activity has been characterized. This compound also exhibits inhibitory effects on α-Glucosidase and dipeptidyl peptidase-4, suggesting potential for off-target effects that should be considered in experimental design.

Quantitative Data for this compound

| Target Enzyme | IC₅₀ |

| Myeloperoxidase (MPO) | 4.5 µM |

| α-Glucosidase | 41 µM |

| Dipeptidyl Peptidase-4 | 25 µM |

Table 1: In vitro inhibitory concentrations (IC₅₀) of this compound for various enzymes.

The Impact of MPO Inhibition on Neutrophil Activity

Inhibition of MPO is a therapeutic strategy aimed at mitigating the damaging effects of excessive neutrophil activation in inflammatory conditions. The effects of MPO inhibitors on neutrophil function are multifaceted and can be assessed through a variety of in vitro and in vivo experimental approaches.

Key Effects of MPO Inhibition on Neutrophil Functions

| Neutrophil Function | Effect of MPO Inhibition | Experimental Observations |

| Reactive Oxygen Species (ROS) Production | Decreased HOCl production. | MPO inhibitors specifically block the generation of hypochlorous acid without affecting the upstream production of superoxide and hydrogen peroxide by NADPH oxidase. |

| Neutrophil Extracellular Trap (NET) Formation | Inhibition or alteration of NETosis. | MPO is known to be involved in the process of NET formation. Inhibitors can reduce the release of these web-like structures of DNA and granular proteins. |

| Chemotaxis and Migration | Modulation of cell movement. | Some studies suggest that MPO can influence neutrophil migration. The effect of inhibitors may be context-dependent. |

| Phagocytosis and Bactericidal Activity | Reduced killing of certain pathogens. | While phagocytosis itself may remain intact, the inhibition of the MPO-H₂O₂-halide system can impair the killing of ingested microbes. |

| Apoptosis | Potential for altered cell lifespan. | MPO has been implicated in the regulation of neutrophil apoptosis. Inhibition may therefore influence the resolution of inflammation. |

Table 2: Summary of the primary effects of myeloperoxidase inhibition on key neutrophil functions.

Experimental Protocols for Assessing MPO Inhibitor Effects

In Vitro MPO Activity Assay

This protocol describes a colorimetric assay to measure the peroxidase activity of MPO and the inhibitory effect of compounds like this compound.

Materials:

-

Purified human MPO

-

Hydrogen peroxide (H₂O₂)

-

O-dianisidine dihydrochloride (peroxidase substrate)

-

Phosphate buffer (pH 6.0)

-

This compound or other MPO inhibitors

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, O-dianisidine, and purified MPO in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding H₂O₂.

-

Measure the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the IC₅₀ of the inhibitor.

Neutrophil Isolation from Whole Blood

Materials:

-

Anticoagulated whole blood

-

Density gradient medium (e.g., Ficoll-Paque)

-

Red blood cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

Centrifuge

Procedure:

-

Dilute whole blood with PBS.

-

Carefully layer the diluted blood over the density gradient medium.

-

Centrifuge to separate the different blood components.

-

Collect the neutrophil layer.

-

Lyse contaminating red blood cells using a lysis buffer.

-

Wash the neutrophil pellet with PBS and resuspend in an appropriate buffer for downstream assays.

Measurement of Neutrophil Respiratory Burst

Materials:

-

Isolated neutrophils

-

Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activators

-

Luminol or isoluminol for chemiluminescence detection of ROS

-

This compound or other MPO inhibitors

-

Luminometer

Procedure:

-

Pre-incubate isolated neutrophils with this compound at various concentrations.

-

Stimulate the neutrophils with PMA to induce a respiratory burst.

-

Measure the production of reactive oxygen species via chemiluminescence using a luminometer.

-

Compare the ROS production in inhibitor-treated cells to untreated controls.

Visualizing Signaling Pathways and Workflows

Caption: MPO Inhibition Pathway in Neutrophils.

Caption: Experimental Workflow for this compound Assessment.

Conclusion and Future Directions

This compound is a novel inhibitor of myeloperoxidase with a determined in vitro IC₅₀ of 4.5 µM. While this provides a valuable starting point for research, a comprehensive understanding of its effects on neutrophil activity requires further investigation. The experimental protocols and conceptual frameworks outlined in this guide, based on the broader knowledge of MPO inhibition, provide a roadmap for such studies. Future research should focus on detailed characterization of this compound's impact on various neutrophil functions, its specificity in a cellular context, and its potential therapeutic efficacy in preclinical models of inflammatory diseases. The development of specific and potent MPO inhibitors like this compound holds promise for the targeted modulation of neutrophil-mediated inflammation and tissue damage.

References

An In-Depth Technical Guide to Mpo-IN-7 for Studying Reactive Oxygen Species

Therefore, this document will serve as a foundational guide, providing the available information on Mpo-IN-7 and supplementing it with established, general protocols and mechanisms relevant to the study of reactive oxygen species (ROS) using MPO inhibitors. This approach will equip researchers, scientists, and drug development professionals with the necessary framework to design and execute experiments involving this compound or similar inhibitors.

Introduction to Myeloperoxidase and its Role in Reactive Oxygen Species Production

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. It plays a crucial role in the innate immune system's defense against pathogens. Upon cellular activation, MPO is released into the phagosome and the extracellular space, where it catalyzes the production of potent reactive oxygen species.

The primary reaction catalyzed by MPO is the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a highly reactive and microbicidal oxidant. This process is a key component of the neutrophil oxidative burst. However, excessive or misplaced MPO activity can lead to oxidative damage to host tissues, contributing to the pathology of various inflammatory diseases, including cardiovascular and neurodegenerative disorders. The inhibition of MPO is therefore a significant therapeutic target for mitigating ROS-mediated tissue damage.

This compound: A Myeloperoxidase Inhibitor

This compound, also referred to as compound MDC, has been identified as an inhibitor of myeloperoxidase. It also exhibits inhibitory activity against α-Glucosidase and dipeptidyl peptidase-4. Its primary utility in the context of this guide is its ability to reduce the generation of MPO-derived reactive oxygen species.

Quantitative Data

The available quantitative data for this compound is summarized in the table below. This data is crucial for determining appropriate experimental concentrations and for understanding its specificity.

| Target Enzyme | IC50 Value |

| Myeloperoxidase (MPO) | 4.5 µM |

| α-Glucosidase | 41 µM |

| Dipeptidyl peptidase-4 | 25 µM |

Table 1: Inhibitory potency (IC50) of this compound against various enzymes.

Mechanism of Action

The precise mechanism by which this compound inhibits MPO has not been extensively detailed in public literature. However, MPO inhibitors generally function by interacting with the enzyme's active site, thereby preventing the binding of its substrates (H₂O₂ and Cl⁻) and halting the catalytic cycle that produces hypochlorous acid. This reduction in HOCl production directly decreases the localized concentration of this highly reactive oxygen species.

Below is a conceptual diagram illustrating the central role of MPO in ROS production and the intervention point for an inhibitor like this compound.

Methodological & Application

Application Notes and Protocols: In Vivo Study of Myeloperoxidase Inhibitor Mpo-IN-7

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a generalized in vivo study design for a novel Myeloperoxidase (MPO) inhibitor, referred to herein as Mpo-IN-7. This document is intended to serve as a comprehensive template and guide. Specific parameters should be optimized based on the physicochemical properties of the actual inhibitor and the specific research questions being addressed.

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in neutrophils and, to a lesser extent, in monocytes and certain macrophages.[1][2][3] MPO plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[2][4][5] While essential for host defense against pathogens, excessive or misplaced MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and some cancers.[1][5][6][7] MPO-derived oxidants can lead to tissue damage and propagate inflammatory responses.[1][2]

This compound is a novel, potent, and specific inhibitor of MPO. These application notes provide a detailed protocol for the in vivo evaluation of this compound in a murine model of localized inflammation. The aim is to assess the pharmacokinetic profile, target engagement, and efficacy of this compound in reducing MPO-mediated inflammation.

Signaling Pathway of Myeloperoxidase and Inhibition by this compound

MPO is released from the azurophilic granules of activated neutrophils into the phagolysosome and the extracellular space.[1][8] The enzymatic action of MPO is a key component of the neutrophil's oxidative burst. This compound is designed to specifically bind to the active site of MPO, preventing the conversion of H₂O₂ to HOCl and thereby mitigating downstream inflammatory damage.[5]

Caption: MPO signaling pathway and the inhibitory action of this compound.

In Vivo Study Design and Protocol

This protocol outlines a study to evaluate the efficacy of this compound in a murine model of zymosan-induced peritonitis, a well-established model of acute inflammation characterized by robust neutrophil infiltration and MPO activity.

Experimental Workflow

The overall experimental workflow is depicted below.

Caption: Experimental workflow for the in vivo evaluation of this compound.

Materials and Reagents

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

This compound: Synthesized and formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Zymosan A: From Saccharomyces cerevisiae.

-

Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.

-

Reagents for Peritoneal Lavage: Sterile phosphate-buffered saline (PBS) with 2 mM EDTA.

-

Reagents for Cell Counting: Turk's solution.

-

Reagents for MPO Activity Assay: O-dianisidine dihydrochloride, hydrogen peroxide.

-

Reagents for Cytokine Analysis: ELISA kits for TNF-α, IL-1β, and CXCL1/KC.

Experimental Protocol

-

Animal Acclimatization and Grouping:

-

Acclimatize mice for at least one week under standard laboratory conditions.

-

Randomly assign mice to the experimental groups (n=8 per group) as detailed in Table 1.

-

-

This compound Administration:

-

Administer this compound or vehicle to the respective groups via intraperitoneal (i.p.) or oral (p.o.) gavage at the doses specified in Table 1.

-

The timing of administration should be based on the pharmacokinetic profile of this compound (e.g., 1 hour prior to zymosan injection).

-

-

Induction of Peritonitis:

-

Inject 1 mg of zymosan A suspended in 0.5 mL of sterile saline into the peritoneal cavity of each mouse.

-

-

Sample Collection:

-

At 4 hours post-zymosan injection, euthanize the mice by CO₂ asphyxiation followed by cervical dislocation.

-

Perform peritoneal lavage by injecting 5 mL of cold PBS with 2 mM EDTA into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.

-

-

Leukocyte and Neutrophil Count:

-

Determine the total leukocyte count in the peritoneal lavage fluid using a hemocytometer after diluting an aliquot in Turk's solution.

-

Prepare cytospin slides and stain with a Wright-Giemsa stain for differential cell counting to determine the number of neutrophils.

-

-

MPO Activity Assay:

-

Centrifuge the peritoneal lavage fluid to pellet the cells.

-

Lyse the cell pellet and measure MPO activity in the supernatant using a colorimetric assay with o-dianisidine dihydrochloride as the substrate in the presence of H₂O₂.

-

Measure the change in absorbance at 460 nm over time.

-

-

Cytokine Analysis:

-

Use the cell-free supernatant from the peritoneal lavage fluid to measure the concentrations of pro-inflammatory cytokines and chemokines (TNF-α, IL-1β, CXCL1/KC) using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Experimental Groups

| Group | Treatment | Dose (mg/kg) | Route of Administration |

| 1 | Vehicle | - | i.p. or p.o. |

| 2 | This compound | 10 | i.p. or p.o. |

| 3 | This compound | 30 | i.p. or p.o. |

| 4 | This compound | 100 | i.p. or p.o. |

Table 2: Hypothetical Efficacy Data of this compound in Zymosan-Induced Peritonitis

| Group | Total Leukocytes (x 10⁶/mL) | Neutrophils (x 10⁶/mL) | MPO Activity (U/mL) | TNF-α (pg/mL) |

| Vehicle | 15.2 ± 1.8 | 12.1 ± 1.5 | 0.85 ± 0.12 | 1250 ± 150 |

| This compound (10 mg/kg) | 11.8 ± 1.3 | 9.5 ± 1.1 | 0.52 ± 0.08 | 980 ± 110 |

| This compound (30 mg/kg) | 8.5 ± 1.0 | 6.8 ± 0.9 | 0.28 ± 0.05 | 650 ± 80 |

| This compound (100 mg/kg) | 6.2 ± 0.8 | 4.9 ± 0.7 | 0.15 ± 0.03 | 420 ± 50 |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle group. |

Conclusion

This document provides a comprehensive framework for the in vivo evaluation of a novel MPO inhibitor, this compound. The described zymosan-induced peritonitis model is a robust and reproducible method to assess the anti-inflammatory efficacy of MPO inhibitors. The detailed protocols for experimental procedures and endpoint analyses will enable researchers to generate high-quality, interpretable data to advance the development of MPO-targeted therapeutics. Further studies may involve chronic models of inflammation or disease-specific models to fully characterize the therapeutic potential of this compound.

References

- 1. Myeloperoxidase Inhibitors as Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of myeloperoxidase on inflammatory responses with hypoxia in Citrobacter rodentium‐infectious mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are MPO inhibitors and how do they work? [synapse.patsnap.com]

- 6. Myeloperoxidase Controls Bone Turnover by Suppressing Osteoclast Differentiation Through Modulating Reactive Oxygen Species Level - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. InVivoMAb anti-mouse myeloperoxidase (MPO) | Bio X Cell [bioxcell.com]

Application Notes and Protocols for Mpo-IN-7 in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, catalyzing the formation of potent reactive oxidants that combat pathogens. However, dysregulated MPO activity is implicated in the pathology of numerous inflammatory diseases. Mpo-IN-7 has been identified as an inhibitor of MPO, demonstrating antioxidant and anti-inflammatory properties in vitro. These application notes provide a comprehensive overview of this compound and a generalized framework for its application in murine models of inflammation, based on established protocols for other MPO inhibitors.

Introduction to Myeloperoxidase (MPO) in Inflammation

Myeloperoxidase is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon activation of these immune cells at a site of inflammation, MPO is released into the phagosome and the extracellular space.[1][2] In the presence of hydrogen peroxide (H₂O₂) and chloride ions, MPO produces hypochlorous acid (HOCl), a potent microbicidal agent.[1][3]

While essential for host defense, excessive or misplaced MPO activity contributes to tissue damage and the exacerbation of inflammatory conditions.[3] MPO-derived oxidants can modify lipids and proteins, leading to cellular dysfunction and promoting a pro-inflammatory environment.[4] Consequently, inhibiting MPO is a promising therapeutic strategy for a wide range of inflammatory diseases, including atherosclerosis, neurodegenerative diseases, and certain types of cancer.[3][5]

This compound: A Novel Myeloperoxidase Inhibitor

This compound, also referred to as compound MDC, is a novel small molecule inhibitor of myeloperoxidase.[6][7][8] In vitro studies have demonstrated its ability to inhibit MPO with a half-maximal inhibitory concentration (IC50) in the micromolar range.[6][7][8]

Mechanism of Action

The precise mechanism of this compound's inhibitory action on MPO has not been fully elucidated in the available literature. However, it is known to reduce the enzymatic activity of MPO.[6][7][8] Beyond its effect on MPO, this compound also exhibits inhibitory activity against α-Glucosidase and dipeptidyl peptidase-4 in vitro.[6][7][8]

In Vitro Activity of this compound

The following table summarizes the known in vitro inhibitory concentrations of this compound against its identified targets.

| Target Enzyme | IC50 Value |

| Myeloperoxidase (MPO) | 4.5 µM |

| α-Glucosidase | 41 µM |

| Dipeptidyl peptidase-4 | 25 µM |

| Data sourced from MedChemExpress and TargetMol.[6][7][8] |

Note: At present, there is no publicly available data on the use of this compound in in vivo mouse models of inflammation. The following protocols are therefore generalized based on established methodologies for other well-characterized MPO inhibitors.

Generalized Protocols for MPO Inhibitor Studies in Mouse Models of Inflammation

This section outlines a representative experimental workflow for evaluating a novel MPO inhibitor, such as this compound, in a mouse model of inflammation.

Selection of an Animal Model

The choice of the mouse model is critical and will depend on the specific inflammatory disease being studied. Commonly used models include:

-

LPS-Induced Acute Inflammation: Intraperitoneal (i.p.) or intravenous (i.v.) injection of lipopolysaccharide (LPS) to induce a systemic inflammatory response.

-

Atherosclerosis Models: Apolipoprotein E-deficient (ApoE-/-) or low-density lipoprotein receptor-deficient (LDLR-/-) mice fed a high-fat diet.

-

Ischemic Stroke Model: Transient middle cerebral artery occlusion (tMCAO).

-

Non-alcoholic Steatohepatitis (NASH): Mice fed a high-fat, high-cholesterol, and high-carbohydrate diet.

Pharmacokinetic and Dose-Ranging Studies

Prior to efficacy studies, it is essential to determine the pharmacokinetic (PK) profile and optimal dose of this compound.

-

Pharmacokinetics: A typical PK study involves administering this compound to mice via different routes (e.g., oral gavage, i.p., i.v.) at a set dose. Blood samples are collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Dose-Ranging Studies: Several doses of this compound should be tested in the chosen inflammation model to identify a dose that effectively inhibits MPO activity in vivo without causing toxicity.

Experimental Workflow for Efficacy Studies

The following diagram illustrates a typical experimental workflow for assessing the efficacy of an MPO inhibitor in a mouse model of inflammation.

Caption: A generalized workflow for evaluating an MPO inhibitor in a mouse model.

Detailed Methodologies

3.4.1. Preparation and Administration of this compound

-

Formulation: this compound should be dissolved in a suitable vehicle for administration. A common formulation for oral administration is a solution in dimethyl sulfoxide (DMSO) further diluted with polyethylene glycol (PEG) and saline. For intraperitoneal injection, a solution in saline or PBS may be appropriate.

-

Administration: The route and frequency of administration will be guided by the PK data. Oral gavage and intraperitoneal injection are common routes for systemic delivery in mice.

3.4.2. Assessment of MPO Activity

-

Tissue Homogenization: Tissues of interest (e.g., aorta, brain, liver) are homogenized in a buffer containing a detergent to extract MPO.

-

MPO Activity Assay: MPO activity in tissue homogenates or plasma can be measured using a colorimetric assay. A common method involves the oxidation of a substrate like o-dianisidine dihydrochloride, where the change in absorbance is proportional to MPO activity.

3.4.3. Evaluation of Inflammation and Efficacy

-

Inflammatory Markers: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in plasma or tissue homogenates can be quantified using enzyme-linked immunosorbent assays (ELISA).

-

Histopathology: Tissues should be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and tissue damage. Immunohistochemistry can be used to detect the infiltration of immune cells, such as neutrophils (MPO-positive cells).

-

Functional Outcomes: Depending on the model, specific functional outcomes should be measured. For example, in an atherosclerosis model, the size of atherosclerotic plaques can be quantified. In a stroke model, neurological deficits can be assessed using behavioral tests.

Representative Data for MPO Inhibitors in Mouse Models

The following table provides examples of dosages and observed effects for other MPO inhibitors in various mouse models of inflammation. This data can serve as a reference for designing studies with this compound.

| MPO Inhibitor | Mouse Model | Dosage and Administration | Key Findings | Reference |

| AZM198 | Femoral cuff-induced vascular inflammation | Oral administration | Significantly improved endothelial function | |

| PF-06282999 | Atherosclerosis (Ldlr-/- mice) | Clinically relevant doses | Reduced necrotic core area in aortic root sections | [1] |

| 4-aminobenzoic acid hydrazide (ABAH) | Ischemic Stroke | 40 mg/kg, i.p., twice daily | Markedly reduced infarct size and stimulated neurogenesis | [6] |

| INV-315 | Atherosclerosis (ApoE-/- mice) | Low and high doses in diet for 16 weeks | Reduced plaque burden and improved endothelial function | [4] |

MPO Signaling Pathway and Site of Inhibition

The following diagram illustrates the central role of MPO in the inflammatory cascade and the point of intervention for MPO inhibitors.

References

- 1. Myeloperoxidase - Wikipedia [en.wikipedia.org]

- 2. Myeloperoxidase Inhibition Improves Ventricular Function and Remodeling After Experimental Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of a Novel Pharmacologic Inhibitor of Myeloperoxidase in a Mouse Atherosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Myeloperoxidase Inhibitors for Treating Multiple Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MPO-IN-7_TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Myeloperoxidase (MPO) Activity Assay Using a Novel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the determination of myeloperoxidase (MPO) activity using a novel inhibitor, Mpo-IN-7. The document includes detailed methodologies for sample preparation, assay procedures, and data analysis, designed for use in research and drug development settings.

Myeloperoxidase is a peroxidase enzyme predominantly expressed in neutrophils and to a lesser extent in monocytes.[1] It plays a crucial role in the innate immune system by catalyzing the production of reactive oxygen species, such as hypochlorous acid (HOCl), to destroy pathogens.[2][3] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative diseases, making it a significant therapeutic target.[1][2][4] MPO inhibitors are being actively researched to modulate its activity in such conditions.[2][4]

This protocol outlines the use of this compound, a hypothetical selective and reversible inhibitor of MPO, in a fluorometric assay. The assay is based on the principle that MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and a substrate to produce a fluorescent product. The rate of fluorescence generation is proportional to the MPO activity, which can be attenuated by the presence of an inhibitor like this compound.

Mechanism of MPO Action and Inhibition

Myeloperoxidase is a heme-containing enzyme found in the azurophilic granules of neutrophils.[5][6] Upon neutrophil activation during inflammation, MPO is released into the extracellular space where it can exert its enzymatic activity.[3] The primary function of MPO is to utilize hydrogen peroxide (H₂O₂) to oxidize halides, such as chloride (Cl⁻), into potent microbicidal agents like hypochlorous acid (HOCl).[3] While essential for host defense, dysregulated MPO activity contributes to tissue damage by oxidizing host biomolecules.[1]

MPO inhibitors, such as this compound, are designed to bind to the enzyme and reduce its catalytic activity, thereby mitigating the production of harmful oxidants.[2] These inhibitors can be classified based on their mechanism of action, such as reversible, irreversible, or competitive.

Experimental Protocols

Materials and Reagents

-

MPO Assay Buffer: 50 mM Sodium Phosphate, pH 7.4, containing 0.5% Hexadecyltrimethylammonium bromide (HTAB)

-

MPO Substrate: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)

-

Hydrogen Peroxide (H₂O₂): 30% solution

-

Human Myeloperoxidase (MPO): Purified enzyme

-

This compound: Stock solution in DMSO

-

96-well black microplate: For fluorescence measurements

-

Microplate reader: Capable of fluorescence detection (Excitation/Emission = 535/587 nm)

-

Phosphate-Buffered Saline (PBS): pH 7.4

Sample Preparation

-

Collect approximately 5 x 10⁶ cells by centrifugation at 500 x g for 10 minutes at 4°C.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the pellet in 500 µL of MPO Assay Buffer.

-

Homogenize the suspension on ice using a sonicator or by freeze-thaw cycles.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the MPO and store on ice for immediate use or at -80°C for long-term storage.

-

Weigh approximately 20-50 mg of tissue and wash with cold PBS.

-

Add 500 µL of MPO Assay Buffer per 50 mg of tissue.

-

Homogenize the tissue on ice using a mechanical homogenizer.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the MPO activity assay.

MPO Activity Assay Protocol

The following protocol is designed for a 96-well plate format.

-

Prepare the Reaction Mix: For each well, prepare a mix containing MPO Assay Buffer, ADHP substrate, and H₂O₂. The final concentrations in the well should be optimized, but a starting point is 10 µM ADHP and 100 µM H₂O₂.

-

Plate Setup:

-

Sample Wells: Add 50 µL of your sample (cell lysate or tissue homogenate) to the wells.

-

Inhibitor Wells: Add 50 µL of your sample and a desired concentration of this compound. A concentration range should be tested to determine the IC₅₀.

-

Positive Control: Add a known amount of purified MPO.

-

Negative Control (Blank): Add 50 µL of MPO Assay Buffer.

-

-

Initiate the Reaction: Add 50 µL of the Reaction Mix to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 10-20 minutes at 37°C.[7]

Data Presentation and Analysis

The rate of the reaction is determined by the change in fluorescence over time. The MPO activity can be expressed as Relative Fluorescence Units (RFU) per minute. The percentage of inhibition by this compound is calculated as follows:

% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

The IC₅₀ value, the concentration of inhibitor required to reduce MPO activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data for this compound Inhibition of MPO Activity

| This compound Conc. (nM) | MPO Activity (RFU/min) | % Inhibition |

| 0 (Control) | 1500 ± 50 | 0% |

| 1 | 1350 ± 45 | 10% |

| 10 | 900 ± 30 | 40% |

| 50 | 450 ± 25 | 70% |